

# A Comparative Guide to the Endocrine Disrupting Activity of DEHP and Its Substitutes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endocrine-disrupting activities of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP) and its common substitutes: Diisononyl phthalate (DINP), Di(2-propylheptyl) phthalate (DPHP), and 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH). The information presented is compiled from various in vitro and in vivo studies to facilitate informed decisions in research and material selection.

## **Executive Summary**

DEHP is a well-documented endocrine-disrupting chemical (EDC) with known anti-androgenic and reproductive effects. Its substitutes have been developed to mitigate these health concerns. This guide reveals that while substitutes like DINP, DPHP, and DINCH generally exhibit weaker endocrine-disrupting activity compared to DEHP, they are not entirely devoid of effects. The potency and spectrum of their activities vary, underscoring the importance of careful evaluation when considering alternatives.

## Data Presentation: Quantitative Comparison of Endocrine Disrupting Activities

The following tables summarize the quantitative data from various experimental studies, comparing the effects of DEHP and its substitutes on key endocrine pathways.

Table 1: Estrogenic Activity



Compound	Assay Type	Endpoint	Result	Potency (EC50/IC50)	Reference(s
DEHP	E-Screen (MCF-7 cell proliferation)	Agonist	Weakly estrogenic	~3 x 10 <sup>-5</sup> M	[1]
Reporter Gene Assay (hERα)	Agonist	Weak activity	-	[2]	
DINP	E-Screen (MCF-7 cell proliferation)	Agonist	Weak to negligible	>10 <sup>-3</sup> M	[1]
Reporter Gene Assay (hERα)	Agonist	No significant activity	-	[3]	
DPHP	Reporter Gene Assay (ER)	Agonist	Estrogenic activity observed	-	[4]
DINCH	E-Screen (MCF-7 cell proliferation)	Agonist/Anta gonist	No significant estrogenic or anti-estrogenic activity	-	[5]

Table 2: Androgenic and Anti-Androgenic Activity



Compound	Assay Type	Endpoint	Result	Potency (IC50)	Reference(s
DEHP	AR Transactivatio n Assay (MDA-kb2)	Antagonist	Anti- androgenic at high concentration s	Significant at 10 <sup>-4</sup> M	[1]
In vivo (Hershberger Assay)	Antagonist	Decreased androgen- dependent tissue weights	-	[6]	
DINP	AR Transactivatio n Assay (MDA-kb2)	Antagonist	Anti- androgenic at high concentration s	Significant at 10 <sup>-3</sup> M	[1]
DPHP	In vivo	Antagonist	Weaker reproductive toxicity than DEHP	-	[4]
DINCH	AR Transactivatio n Assay (MDA-kb2)	Agonist/Anta gonist	No significant androgenic or anti- androgenic activity	-	[5]

Table 3: Effects on Steroidogenesis



Compound	Assay Type	Key Findings	Reference(s)
DEHP	H295R Steroidogenesis Assay	Increased estradiol production, inhibits testosterone production	[5][7]
Leydig Cell Assays	Inhibits steroidogenesis by affecting cholesterol transport and conversion	[8][9][10]	
DINP	H295R Steroidogenesis Assay	Increased estradiol production	[5]
In vivo (fetal male rats)	Reduced testicular testosterone production	[7]	
DPHP	Not extensively studied in direct comparison.		
DINCH	H295R Steroidogenesis Assay	Disrupted steroidogenesis, mainly by increasing estradiol synthesis	[5]

Table 4: Thyroid Hormone Disruption



Compound	Assay Type/Model	Key Findings	Reference(s)
DEHP	In silico and in vitro	Potential to disrupt thyroid hormone signaling	[11]
DINP	Not extensively studied in direct comparison.		
DPHP	Not extensively studied in direct comparison.	<del>-</del>	
DINCH	In silico	Potential for thyroid hormone disruption	[12]

## **Experimental Protocols**

Detailed methodologies for the key in vitro assays cited in this guide are based on internationally recognized guidelines and published literature.

# Estrogen Receptor Transcriptional Activation Assay (e.g., E-Screen)

This assay is used to identify substances that can mimic estrogens (agonists) or inhibit the action of estrogens (antagonists). The methodology is guided by the principles outlined in OECD Test Guideline 455.

- Cell Line: Human breast cancer cell line MCF-7, which is responsive to estrogens.
- Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells.
- Procedure (Agonist Assay):
  - MCF-7 cells are cultured in a medium stripped of hormones.
  - Cells are then exposed to a range of concentrations of the test substance.



- A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent is used as a negative control.
- After a set incubation period (e.g., 6 days), cell proliferation is measured using a suitable method, such as sulforhodamine B (SRB) assay.
- Endpoint: A significant increase in cell proliferation compared to the solvent control indicates estrogenic activity.

## **Androgen Receptor (AR) Transactivation Assay**

This assay identifies substances that can mimic androgens (agonists) or inhibit their action (antagonists). The protocol is based on OECD Test Guideline 458.

- Cell Line: A mammalian cell line (e.g., MDA-kb2 human breast cancer cells) stably transfected with the human androgen receptor (hAR) and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
- Principle: Binding of an androgen to the AR triggers the expression of the reporter gene.
- Procedure (Antagonist Assay):
  - The transfected cells are cultured and then exposed to a fixed concentration of a known androgen (e.g., dihydrotestosterone, DHT) along with a range of concentrations of the test substance.
  - Controls include cells treated with DHT alone (positive control) and solvent alone (negative control).
  - After incubation (e.g., 24 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
- Endpoint: A statistically significant reduction in reporter gene activity in the presence of the test substance compared to the DHT-only control indicates anti-androgenic activity.

## **H295R Steroidogenesis Assay**



This in vitro assay is used to screen for chemicals that affect the production of steroid hormones. The methodology follows OECD Test Guideline 456.

- Cell Line: Human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis.
- Principle: The assay measures the production of testosterone and estradiol as indicators of the overall function of the steroidogenic pathway.

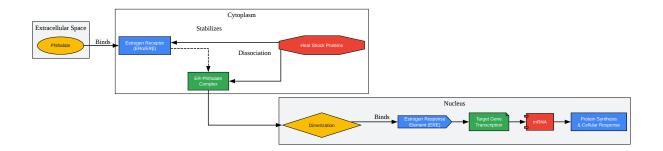
#### Procedure:

- H295R cells are cultured and then exposed to a range of concentrations of the test substance for 48 hours.
- Positive controls (e.g., forskolin to induce steroidogenesis) and negative controls (solvent) are included.
- After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.
- Cell viability is also assessed to ensure that the observed effects are not due to cytotoxicity.
- Endpoint: A significant increase or decrease in the production of testosterone and/or estradiol compared to the solvent control indicates an effect on steroidogenesis.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

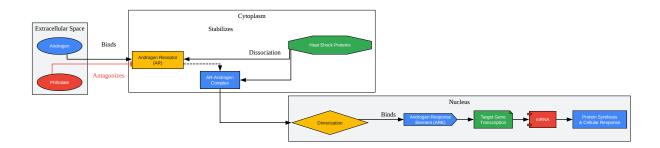




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Caption: Estrogen Receptor (ER) Signaling Pathway Disruption by Phthalates.

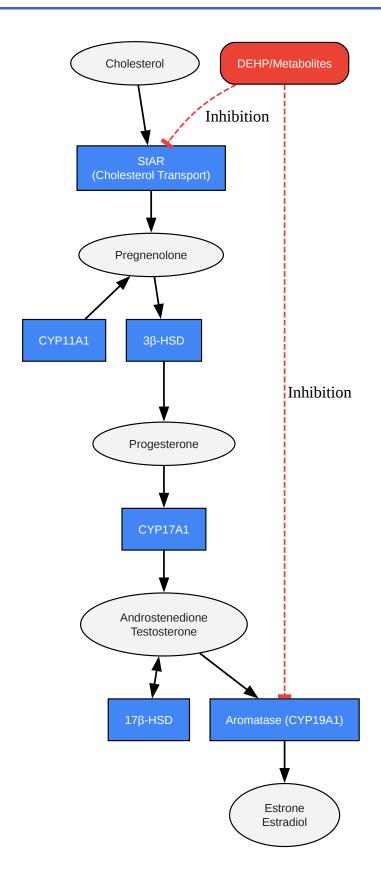




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Caption: Anti-Androgenic Mechanism via Androgen Receptor (AR) Antagonism.

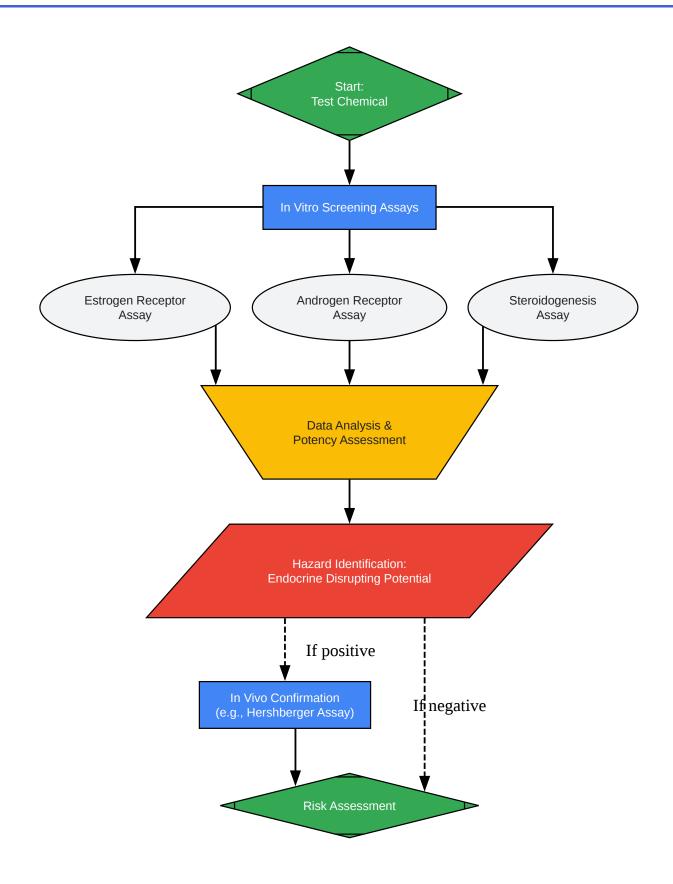




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Caption: Key Steps in Steroidogenesis and Points of Disruption by DEHP.





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Caption: General Workflow for Assessing Endocrine Disrupting Activity.



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